Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is C6H4F8O2 . The average mass is 260.082 Da and the mono-isotopic mass is 260.008362 Da .Physical and Chemical Properties Analysis
This compound is a colorless liquid that is soluble in water and other solvents. It has a refractive index of 1.358 , a boiling point of 88 °C/40 mmHg , and a density of 1.432 g/mL at 25 °C .Scientific Research Applications
Synthesis Applications
- Synthesis of 4,5-Dihydro-1H-1,2,4-Triazole-5-thiones : Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is used in the synthesis of various 4,5-dihydro-1H-1,2,4-triazole-5-thiones, demonstrating its utility in organic chemistry for producing heterocyclic compounds with potential biological activities (Vasil’eva et al., 2004).
Chemical Characterization and Properties
- Polyurethane Synthesis : It's used in the creation of novel biodegradable polyurethanes with fluorinated aliphatic side chains. These polymers show varied thermal properties and chemical resistance, influenced by the content of the fluorinated compound (Su et al., 2017).
Material Science and Engineering
- Development of Biodegradable Polymers : In material science, particularly in developing biodegradable polymers, this compound plays a critical role. These polymers have potential applications in various fields, including medical and environmental technologies (Su et al., 2017).
Other Notable Applications
Hydroesterification Research : It's studied in the context of hydroesterification reactions, a crucial process in organic synthesis for producing various chemical compounds (Matsuda, 1973).
Investigation of Fluorinated Compounds : This compound is also significant in research focusing on the synthesis and properties of fluorinated compounds, which are important in many industrial applications (Hajduch et al., 2014).
Fuel Research and Development : In the energy sector, particularly in fuel research and development, the compound's derivatives are analyzed for their potential as fuel additives or components (Weber et al., 2018).
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARNQFAFGNRNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379556 | |
Record name | Methyl 5H-perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54822-22-9 | |
Record name | Methyl 5H-perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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